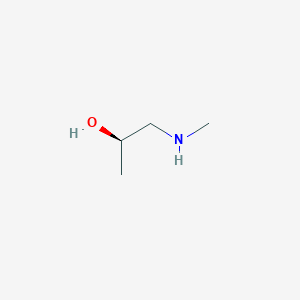

(2R)-1-(Methylamino)-2-propanol

Description

Significance of Chiral Amino Alcohols in Stereoselective Synthesis

The inherent chirality of amino alcohols makes them invaluable tools for controlling the three-dimensional arrangement of atoms in a molecule, a concept known as stereoselectivity. nih.govwestlake.edu.cn This control is paramount in the synthesis of a vast array of complex molecules, especially in the pharmaceutical and agrochemical industries, where the specific stereoisomer of a compound often dictates its biological activity. westlake.edu.cn

Chiral amino alcohols serve several key roles in stereoselective synthesis:

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent chemical reaction to produce a specific stereoisomer. wikipedia.org After the desired stereochemistry is achieved, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Pseudoephedrine is a well-known example of a chiral auxiliary used in diastereoselective alkylation reactions. nih.govharvard.edu

Chiral Ligands: Chiral amino alcohols are frequently used as precursors for the synthesis of chiral ligands. diva-portal.orgresearchgate.net These ligands coordinate to a metal center to form a chiral catalyst, which can then facilitate a wide range of asymmetric reactions, such as hydrogenations, aldol (B89426) reactions, and allylic alkylations, with high enantioselectivity. nih.govmdpi.com The development of novel chiral ligands is a vibrant area of research aimed at discovering more efficient and selective catalysts. nih.gov

Chiral Building Blocks: Enantiomerically pure amino alcohols can be directly incorporated as fundamental structural units in the synthesis of complex target molecules. frontiersin.org Many natural products and biologically active compounds contain the chiral amino alcohol motif. westlake.edu.cndiva-portal.org

The development of new synthetic methods for producing chiral amino alcohols with high enantiomeric purity is an ongoing endeavor in organic chemistry. nih.govwestlake.edu.cn These methods include the reduction of α-amino ketones, the ring-opening of epoxides or aziridines, and enzymatic processes. westlake.edu.cnfrontiersin.org

Overview of (2R)-1-(Methylamino)-2-propanol within the Chiral Amino Alcohol Class

This compound is a specific chiral amino alcohol that possesses a hydroxyl group at the C2 position and a methylamino group at the C1 position of a propane (B168953) backbone, with the (R) configuration at the chiral center. As a member of this important class of compounds, it finds utility in various aspects of stereoselective synthesis. Its structure makes it a valuable precursor and building block in the creation of more complex chiral molecules.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C₄H₁₁NO nih.gov |

| Molecular Weight | 89.14 g/mol nih.gov |

| IUPAC Name | (2R)-1-(methylamino)propan-2-ol |

| CAS Number | 929533-64-2 |

| Appearance | Clear, light-colored liquid nih.gov |

| Topological Polar Surface Area | 32.3 Ų nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

Synthesis of this compound

The preparation of enantiomerically pure this compound can be achieved through various synthetic routes. One common strategy involves the use of chiral pool starting materials or asymmetric synthesis methodologies.

A general approach for the synthesis of similar amino alcohols involves the reaction of a suitable epoxide with an amine. For instance, the synthesis of 2-methyl-1-(methylamino)propan-2-ol (B1316806) can be achieved by reacting 1-chloro-2-methyl-2-propanol (B146346) with a solution of methylamine (B109427) in methanol (B129727) under microwave irradiation. guidechem.com Similarly, the synthesis of 2-amino-2-methyl-1-propanol (B13486) can be accomplished through the hydrolysis of N-[1-(chloromethyl)propyl] acetamide. google.com Another method involves the reaction of isobutylene, chlorine, and methyl cyanide to form an intermediate which is then hydrolyzed. google.com

The synthesis of related 1,2-amino alcohols has also been achieved with high enantioselectivity via ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. acs.org Optical resolution, a technique that separates a racemic mixture into its individual enantiomers, is another established method. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid derivatives or mandelic acid derivatives, followed by separation and recovery of the desired enantiomer. google.com

Applications in Chemical Synthesis

The utility of this compound and its structural analogs is primarily demonstrated in the field of asymmetric synthesis, where they serve as valuable chiral precursors and auxiliaries.

As a Chiral Auxiliary

Chiral auxiliaries are compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in the provided results, the broader class of amino alcohols, such as pseudoephedrine, are widely employed in this capacity. nih.govharvard.edu These auxiliaries can direct alkylation reactions, aldol reactions, and other carbon-carbon bond-forming reactions to produce products with high diastereoselectivity. wikipedia.org

In the Formation of Chiral Ligands for Asymmetric Catalysis

A significant application of chiral amino alcohols lies in their conversion to chiral ligands for transition-metal-catalyzed asymmetric reactions. diva-portal.orgresearchgate.net These ligands, when complexed with metals like rhodium, ruthenium, or palladium, create a chiral environment that enables the enantioselective synthesis of a wide range of molecules. nih.govmdpi.com

For example, chiral aminophosphine (B1255530) ligands, which can be synthesized from amino alcohols, have shown great promise in asymmetric synthesis. sigmaaldrich.com The development of chiral dinitrogen ligands from chiral amino alcohols has also been reported for use in asymmetric palladium-catalyzed reactions. nih.gov These catalysts are instrumental in producing enantiomerically enriched compounds for the pharmaceutical and fine chemical industries. westlake.edu.cn

| Application Area | Description | Key Research Findings |

| Chiral Auxiliary | Temporarily incorporated to direct stereoselective reactions. wikipedia.org | Pseudoephedrine, a related amino alcohol, is effective in diastereoselective alkylations. nih.govharvard.edu |

| Chiral Ligand Synthesis | Used as a precursor to create chiral ligands for asymmetric catalysis. diva-portal.orgresearchgate.net | Chiral amino alcohols are key to synthesizing ligands for various asymmetric transformations. nih.govmdpi.com |

| Chiral Building Block | Directly incorporated into the final target molecule. frontiersin.org | Chiral 1,2-amino alcohol motifs are present in numerous pharmaceutical molecules. acs.org |

Properties

IUPAC Name |

(2R)-1-(methylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKHFLDILSDXBL-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Recognition

Stereoisomerism and Enantiomeric Purity

1-(Methylamino)-2-propanol possesses a stereogenic center at the second carbon atom, which is bonded to four different groups: a hydroxyl group, a methyl group, a hydrogen atom, and a methylaminomethyl group. This structural feature gives rise to two non-superimposable mirror-image isomers, or enantiomers: (2R)-1-(methylamino)-2-propanol and (2S)-1-(methylamino)-2-propanol. These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, making their separation challenging. libretexts.org

The enantiomeric purity, or enantiomeric excess (e.e.), of a sample is a measure of the relative amounts of the two enantiomers. utexas.edu It is a crucial parameter in various scientific fields, particularly in the pharmaceutical industry, where the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. vt.edu Determining the enantiomeric purity is therefore essential for quality control and to ensure the desired therapeutic effect.

Several analytical techniques are employed to determine the enantiomeric purity of 1-(methylamino)-2-propanol. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful methods for separating and quantifying the enantiomers. asme.orgdntb.gov.ua Chiral stationary phases (CSPs) are often used in HPLC to achieve enantioseparation. For instance, polysaccharide-based chiral columns have demonstrated effectiveness in separating the enantiomers of related compounds. deepdyve.com Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often after derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.gov

Chiral Resolution Strategies

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its pure enantiomeric components. advanceseng.com This is a fundamental step in obtaining enantiomerically pure this compound.

A widely used method for chiral resolution is the formation of diastereomeric salts. advanceseng.com This technique involves reacting the racemic mixture of 1-(methylamino)-2-propanol, which is a base, with an enantiomerically pure chiral acid. This reaction produces a mixture of two diastereomeric salts. libretexts.org

Diastereomers, unlike enantiomers, have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of 1-(methylamino)-2-propanol can be recovered by treating the separated salts with a strong base to neutralize the chiral acid. libretexts.org Commonly used chiral resolving agents for amines include tartaric acid and its derivatives. libretexts.org

| Step | Description | Key Principle |

| 1. Salt Formation | The racemic mixture of (2R/S)-1-(methylamino)-2-propanol is reacted with a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid). | Formation of a mixture of two diastereomeric salts: [(2R)-amine:(R,R)-acid] and [(2S)-amine:(R,R)-acid]. |

| 2. Separation | The diastereomeric salts are separated based on their different physical properties, most commonly solubility, through fractional crystallization. | Diastereomers have different physical properties. |

| 3. Liberation | The separated diastereomeric salts are treated with a base to liberate the pure enantiomers of the amine and recover the chiral resolving agent. | Reversal of the salt formation reaction. |

This table outlines the key steps involved in the classical resolution of a racemic amine via diastereomeric salt formation.

Indirect enantioseparation is another strategy that involves converting the enantiomers into diastereomers, but in this case, through the formation of covalent bonds with a chiral derivatizing agent (CDA). nih.gov The resulting diastereomers can then be separated using standard chromatographic techniques, such as HPLC or GC, with a non-chiral stationary phase. nih.gov

For amino alcohols like 1-(methylamino)-2-propanol, various CDAs can be employed. Reagents that react with the amino or hydroxyl group are suitable. For example, N-trifluoroacetyl-l-prolyl chloride (l-TPC) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) have been used to derivatize related compounds, enabling their separation on a chiral HPLC column. asme.org The choice of CDA is crucial as it influences the separation efficiency and the sensitivity of detection. nih.gov

A significant advantage of this method is the ability to use conventional and less expensive achiral chromatography columns for the separation of the resulting diastereomers. nih.gov However, the derivatization reaction must proceed to completion without any racemization, and the derivatizing agent should be of high enantiomeric purity. nih.gov

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative |

| N-trifluoroacetyl-l-prolyl chloride (l-TPC) | Amine | Amide |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amine | Thiourea |

| α-methoxyphenylacetic acid (MPA) | Alcohol | Ester |

This table presents examples of chiral derivatizing agents and the functional groups they target to form diastereomers for indirect enantioseparation.

Determination of Absolute Configuration

Determining the absolute spatial arrangement of atoms in a chiral molecule, known as the absolute configuration, is the final step in its complete stereochemical characterization. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S descriptor to a chiral center. wikipedia.orgyoutube.com

X-ray crystallography is considered the definitive method for determining the absolute configuration of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample, the precise three-dimensional arrangement of its atoms can be elucidated. wikipedia.org

In cases where suitable crystals for X-ray analysis cannot be obtained, spectroscopic methods in conjunction with chiral auxiliaries can be employed. For instance, the absolute configuration of chiral alcohols can be determined by derivatizing them with a chiral reagent like α-methoxyphenylacetic acid (MPA) and analyzing the resulting diastereomeric esters using nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov The differences in the chemical shifts of the protons in the diastereomers can be correlated to a specific absolute configuration. mdpi.com

Another powerful technique is the use of a porphyrin tweezer in combination with exciton-coupled circular dichroism (ECCD). msu.edu This non-empirical method allows for the determination of the absolute configuration of chiral epoxy alcohols, which are structurally related to 1-(methylamino)-2-propanol, on a microgram scale without the need for derivatization. msu.edu

Synthetic Methodologies for 2r 1 Methylamino 2 Propanol and Its Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiopure (2R)-1-(Methylamino)-2-propanol, leveraging chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of the reaction.

Stereoselective Reduction of Prochiral Precursors

A primary strategy for synthesizing this compound involves the stereoselective reduction of the prochiral ketone, 1-(methylamino)propan-2-one. This approach is advantageous as the precursor is readily accessible. The key to this method lies in the use of chiral reducing agents or catalysts that preferentially deliver a hydride to one face of the carbonyl group, establishing the (R)-stereocenter.

Various catalytic systems have been developed for the asymmetric reduction of prochiral ketones. These include borane reductions mediated by chiral oxazaborolidine catalysts, a method extensively studied for its high enantioselectivity and predictable stereochemical outcome mdpi.com. In this context, the ketone is treated with a borane source in the presence of a catalytic amount of a chiral catalyst derived from an amino alcohol.

Another powerful technique is catalytic hydrogenation, employing transition metal complexes with chiral ligands. For instance, iridium complexes with chiral ligands have been shown to effectively catalyze the dynamic kinetic asymmetric hydrogenation of α-amino ketones, providing β-hydroxy α-amino acid derivatives with excellent diastereo- and enantioselectivities rsc.org. Similarly, chiral Lewis acid-catalyzed reductions of α-amino ketones with potassium borohydride offer a convenient and water-tolerant method nih.gov.

The following table summarizes representative methods for the stereoselective reduction of ketones, which are applicable to the synthesis of this compound.

| Catalyst System | Reducing Agent | Substrate Class | Typical Enantiomeric Excess (ee) |

| Chiral Oxazaborolidine (CBS) | Borane (BH₃) | Prochiral Ketones | >90% |

| Ir/f-phamidol | H₂ | α-Amino Ketones | up to >99% |

| Chiral N,N'-dioxide-metal complex | KBH₄ | α-Amino Ketones | High |

Enantioselective Alkylation/Addition Reactions

Enantioselective alkylation or the addition of nucleophiles to prochiral precursors represents another versatile approach to chiral 1,2-amino alcohols. While not as direct as ketone reduction for this specific target, these methods are fundamental in asymmetric synthesis. For instance, the enantioselective addition of organometallic reagents to α-amino aldehydes can establish the desired stereochemistry.

A more relevant strategy involves the asymmetric addition to imines. The development of chiral catalysts for the enantioselective alkylation of imines has provided access to a wide range of chiral amines and their derivatives. For example, the use of chiral organocatalysts, such as those derived from proline, has been successful in promoting asymmetric aldol (B89426) and Mannich reactions, which can be adapted to synthesize chiral amino alcohols unibo.it.

Furthermore, enantioselective methods for the synthesis of aza-flavanones and related nitrogen-containing heterocycles have been developed using N-heterocyclic carbene (NHC) organocatalysis nih.gov. These strategies, which involve intramolecular annulation reactions, demonstrate the power of modern asymmetric catalysis in constructing complex chiral molecules. While these examples may not directly yield this compound, the underlying principles of enantioselective C-C bond formation are applicable to its synthesis.

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic methods have emerged as powerful and sustainable alternatives for the synthesis of chiral molecules, including this compound. These approaches utilize enzymes, either as isolated proteins or within whole-cell systems, to catalyze key stereoselective transformations.

Ketoreductases (KREDs) are particularly well-suited for the synthesis of chiral alcohols via the asymmetric reduction of prochiral ketones nih.govresearchgate.net. These enzymes, also known as alcohol dehydrogenases (ADHs), exhibit high enantioselectivity and operate under mild reaction conditions researchgate.net. The biocatalytic reduction of 1-(methylamino)propan-2-one using a suitable ketoreductase can provide direct access to this compound with high enantiomeric excess. The stereochemical outcome (i.e., whether the (R)- or (S)-enantiomer is produced) is dependent on the specific enzyme used, as different KREDs can exhibit opposite stereopreferences mdpi.com. The commercial availability of KRED libraries allows for the screening and selection of an optimal biocatalyst for a desired transformation nih.gov.

Engineered amine dehydrogenases (AmDHs) have also been developed for the synthesis of chiral amino alcohols from α-hydroxy ketones via asymmetric reductive amination frontiersin.org. This method offers a direct route to vicinal amino alcohols with high stereoselectivity.

The table below highlights some enzymatic approaches applicable to the synthesis of chiral amino alcohols.

| Enzyme Class | Reaction Type | Substrate Example | Product | Key Advantage |

| Ketoreductase (KRED) | Asymmetric Ketone Reduction | 1-(Methylamino)propan-2-one | This compound | High enantioselectivity, mild conditions |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | 1-Hydroxy-2-propanone | 1-Amino-2-propanol | Direct amination |

| Lipase | Kinetic Resolution | Racemic 1-(Methylamino)-2-propanol derivative | Enriched this compound derivative | Separation of enantiomers |

Derivatization for Synthetic Utility

Once synthesized, this compound can be further modified to create a variety of derivatives with enhanced synthetic utility. These derivatizations can serve to protect the reactive functional groups, introduce new functionalities, or alter the stereochemistry of the molecule.

Formation of Heterocyclic Scaffolds (e.g., Oxazolidines, Oxazinanes)

The 1,2-amino alcohol motif in this compound is an excellent precursor for the synthesis of heterocyclic compounds, particularly oxazolidines. These five-membered rings are formed through the condensation reaction between the amino alcohol and an aldehyde or ketone. The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization.

For example, the reaction of pseudoephedrine, a diastereomer of the precursor to this compound, with formaldehyde results in the formation of 3,4-dimethyl-5-phenyl-1,3-oxazolidine faa.govresearchgate.netbts.govbts.gov. This reaction highlights the propensity of 1,2-amino alcohols to form such heterocyclic systems. The formation of the oxazolidine ring serves as a protective group for both the amine and alcohol functionalities, allowing for selective reactions at other parts of a molecule. Moreover, when a chiral amino alcohol is used, the resulting oxazolidine can serve as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions.

The synthesis of oxazolidines from ketones and pseudoephedrine or ephedrine can be achieved with high diastereoselectivity in the presence of scandium triflate and molecular sieves thieme-connect.com. This demonstrates the ability to control the stereochemistry of the newly formed stereocenter at the C2 position of the oxazolidine ring.

Functional Group Transformations and Stereochemical Inversions

The functional groups of this compound can be transformed to access a wider range of derivatives. For example, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a better leaving group for nucleophilic substitution reactions.

A particularly important transformation is the inversion of the stereocenter at the C2 position. This allows for the synthesis of the (S)-enantiomer from the more readily available (R)-enantiomer, or vice versa. The Mitsunobu reaction is a powerful and widely used method for achieving such stereochemical inversion of secondary alcohols wikipedia.orgalfa-chemistry.comchem-station.comchemistrysteps.comorganic-chemistry.org.

In the Mitsunobu reaction, the alcohol is activated by triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.orgalfa-chemistry.com. This in situ activation converts the hydroxyl group into a good leaving group. A nucleophile, typically a carboxylic acid, can then displace the activated hydroxyl group via an SN2 mechanism, which proceeds with a complete inversion of stereochemistry chemistrysteps.com. The resulting ester can then be hydrolyzed to afford the inverted alcohol.

The general scheme for the Mitsunobu inversion is as follows:

Activation of the alcohol with PPh₃ and DEAD.

SN2 attack by a nucleophile (e.g., benzoate) with inversion of configuration.

Hydrolysis of the resulting ester to yield the inverted alcohol.

This method provides a reliable pathway for accessing the (2S)-1-(methylamino)-2-propanol enantiomer, starting from the (2R)-isomer.

2r 1 Methylamino 2 Propanol As a Chiral Auxiliary and Ligand in Catalysis

Role in Asymmetric Organocatalysis

The development of organocatalysis has provided a powerful alternative to metal-based catalysts for the synthesis of chiral molecules. Amino alcohol derivatives, including those derived from (2R)-1-(Methylamino)-2-propanol, have emerged as effective organocatalysts for various enantioselective transformations.

Enantioselective Transformations Mediated by Amino Alcohol Derivatives

Derivatives of this compound have been successfully employed as organocatalysts in several key enantioselective reactions. These catalysts often operate through the formation of chiral enamines or iminium ions, which then guide the stereochemical outcome of the reaction.

One of the most notable applications is in the asymmetric aldol (B89426) reaction . Proline and its derivatives are well-known organocatalysts for this transformation. scirp.orgyoutube.com The mechanism involves the formation of an enamine between the catalyst and a ketone, which then reacts with an aldehyde. The chiral environment provided by the amino alcohol-derived catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the aldol product in excess. youtube.com

Similarly, in asymmetric Michael additions , these organocatalysts can activate α,β-unsaturated carbonyl compounds towards nucleophilic attack. scirp.org The formation of a chiral iminium ion with the catalyst lowers the LUMO of the Michael acceptor, facilitating the addition of a nucleophile in a stereocontrolled manner.

The versatility of amino alcohol derivatives extends to other transformations as well. For instance, they have been used to catalyze enantioselective Mannich reactions and the formation of cyclopropanes through Michael-initiated ring closure (MIRC) reactions. youtube.comresearchgate.net

Table 1: Examples of Enantioselective Transformations Mediated by Amino Alcohol Derivatives

| Reaction Type | Catalyst Type | Key Intermediate | Typical Substrates |

| Aldol Reaction | Proline derivatives | Enamine | Ketones, Aldehydes |

| Michael Addition | Jørgensen-Hayashi type catalysts | Iminium ion | α,β-Unsaturated aldehydes, Nitromethane |

| Mannich Reaction | Proline derivatives | Enamine | Aldehydes, Imines |

| Cyclopropanation (MIRC) | Chiral sulfonium (B1226848) ylides | Ylide | Enones |

Design Principles for Organocatalysts Derived from Amino Alcohols

The effectiveness of an organocatalyst derived from an amino alcohol like this compound is highly dependent on its structural design. Several key principles guide the development of these catalysts to achieve high enantioselectivity and reactivity.

Rigid Scaffold: A rigid catalyst backbone is crucial for creating a well-defined chiral pocket. This rigidity minimizes conformational flexibility, ensuring that the substrate approaches the reactive site from a specific direction, thus maximizing stereochemical control.

Steric Hindrance: The introduction of bulky substituents near the active site can effectively shield one face of the reactive intermediate (enamine or iminium ion), forcing the incoming reagent to attack from the less hindered face. This steric control is a fundamental principle in achieving high enantioselectivity.

Bifunctionality: Catalysts that possess both a Lewis basic site (the amine) and a Brønsted acidic site (e.g., a carboxylic acid or hydroxyl group) can simultaneously activate both the nucleophile and the electrophile. This bifunctional activation often leads to highly organized transition states and enhanced reactivity and selectivity. youtube.com

Modularity: The ability to easily modify the structure of the catalyst is a significant advantage. For this compound, both the amino and hydroxyl groups provide handles for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific reaction.

Application in Transition Metal-Catalyzed Asymmetric Reactions

In addition to their role in organocatalysis, derivatives of this compound are extensively used as chiral ligands in transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction.

Chiral Ligand Design and Synthesis (e.g., Oxazolines, Phosphine (B1218219) Ligands, Schiff Bases, Amino Alkoxides)

The versatility of this compound allows for its incorporation into a variety of ligand classes, each with its unique characteristics and applications.

Oxazolines: Chiral oxazoline (B21484) ligands are readily synthesized from amino alcohols. The reaction of this compound with a nitrile, followed by cyclization, yields the corresponding oxazoline. These ligands, particularly when part of a bidentate structure (e.g., BOX ligands), are highly effective in a range of metal-catalyzed reactions, including copper-catalyzed cyclopropanation and Lewis acid-catalyzed Diels-Alder reactions.

Phosphine Ligands: Phosphine ligands are ubiquitous in transition metal catalysis due to their strong coordinating ability and tunable electronic and steric properties. sigmaaldrich.comsigmaaldrich.com this compound can be converted into phosphine-containing ligands, such as aminophosphine (B1255530) or phosphine-phosphite ligands. These P,N-ligands can chelate to a metal center, creating a rigid and well-defined chiral environment. sigmaaldrich.com

Schiff Bases: The condensation of the primary or secondary amine of an amino alcohol derivative with an aldehyde or ketone yields a Schiff base. iosrjournals.orgbendola.comscirp.org These ligands are easily prepared and can coordinate to a variety of metals through the imine nitrogen and the hydroxyl oxygen. iosrjournals.orgbendola.comnih.gov The steric and electronic properties of the Schiff base ligand can be readily modified by changing the aldehyde/ketone precursor. iosrjournals.orgbendola.com

Amino Alkoxides: The deprotonated hydroxyl group of this compound can act as an alkoxide ligand. When combined with the coordinating nitrogen atom, it forms a chiral amino alkoxide ligand. These ligands are particularly useful in reactions involving early transition metals or lanthanides.

Table 2: Common Chiral Ligands Derived from Amino Alcohols

| Ligand Type | Key Structural Feature | Synthesis Method | Common Metal Partners |

| Oxazolines | 4,5-dihydro-1,3-oxazole ring | Condensation with nitriles | Cu, Pd, Ru |

| Phosphine Ligands | P-N bond | Reaction with chlorophosphines | Rh, Ir, Pd |

| Schiff Bases | Imine (C=N) bond | Condensation with aldehydes/ketones | Cu, Zn, Ti |

| Amino Alkoxides | Metal-Oxygen bond | Deprotonation of hydroxyl group | Ti, Zn, Li |

Enantioselective Hydrogenation Reactions

Chiral ligands derived from this compound have been successfully applied in the enantioselective hydrogenation of various prochiral substrates, such as ketones, imines, and olefins. Rhodium and iridium complexes bearing chiral phosphine ligands derived from amino alcohols are particularly effective for these transformations. The chiral ligand creates a specific coordination geometry around the metal center, which in turn dictates the facial selectivity of hydrogen addition to the substrate.

For example, iridium complexes with chiral P,N-ligands have been shown to reduce imines to the corresponding amines with high enantioselectivity. google.com.na Similarly, ruthenium complexes with chiral phosphine ligands can effectively hydrogenate enamides to produce chiral amines. google.com

Enantioselective C-C Bond Forming Reactions (e.g., Aldol, Dialkylzinc Additions)

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Ligands derived from this compound have proven to be highly effective in promoting such reactions.

In enantioselective aldol reactions , chiral Lewis acids prepared from a metal salt and an amino alcohol-derived ligand can catalyze the reaction between an enolate and an aldehyde. The chiral complex controls the geometry of the enolate and the facial selectivity of the aldehyde, leading to the formation of a specific stereoisomer of the aldol product.

Another important application is the enantioselective addition of dialkylzinc reagents to aldehydes and imines . Chiral amino alcohols and their derivatives are excellent promoters for these reactions. nih.gov The in-situ formation of a chiral zinc-amino alkoxide complex is believed to be the active catalyst. This complex coordinates to the aldehyde or imine, and the chiral ligand environment directs the nucleophilic attack of the alkyl group from the dialkylzinc reagent, resulting in high enantiomeric excesses of the corresponding secondary alcohols or amines. nih.gov

In-depth Analysis of this compound in Coordination Chemistry Remains a Niche Area of Study

The user's request for an article structured around specific aspects of the coordination chemistry of this compound—namely the synthesis, characterization, structural analysis, and the influence of complexation on stereoselectivity in catalysis—cannot be fulfilled with scientifically accurate and verifiable information at this time. The generation of data tables and detailed research findings as requested would necessitate the existence of primary research articles that specifically investigate these properties for this compound.

Research into the coordination of similar chiral amino alcohols is more common. For instance, studies on related compounds often detail how the nitrogen and oxygen atoms of the amino alcohol ligand coordinate to a metal center, forming stable chelate rings. Characterization techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction are typically employed to elucidate the structure and bonding within these complexes. Furthermore, the chirality of ligands like this compound is a critical feature for their use in asymmetric catalysis, where the geometry of the metal-ligand complex directly influences the stereochemical outcome of a reaction.

However, without specific studies on this compound, any discussion on its metal complexes would be speculative and fall outside the user's strict requirement for factual accuracy based on existing research. The absence of dedicated research on this compound's coordination chemistry highlights a potential area for future investigation within the fields of inorganic and catalytic chemistry. Until such research is published, a detailed and authoritative article on this specific topic cannot be responsibly generated.

Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These calculations provide detailed information about orbital energies, charge distributions, and the potential energy surfaces of chemical reactions.

Theoretical studies on the atmospheric degradation of the structurally similar 2-amino-2-methyl-1-propanol (B13486) (AMP) by hydroxyl (OH) radicals demonstrate the utility of these methods. nih.govwhiterose.ac.uk Using the M06-2X hybrid meta-exchange-correlation functional with an augmented correlation-consistent basis set (aug-cc-pVTZ), researchers have been able to model the reaction kinetics and mechanism. whiterose.ac.uk These calculations revealed that the reaction primarily proceeds through the abstraction of a hydrogen atom from the –CH2– group (over 70% probability), with minor contributions from abstraction at the –CH3 (5–10%) and –NH2 (5–20%) groups. nih.govwhiterose.ac.uk Abstraction from the hydroxyl (–OH) group was found to be insignificant under atmospheric conditions due to a higher energy barrier of approximately 10 kJ mol⁻¹. whiterose.ac.uk

Table 1: Predicted Reactivity Parameters for the OH-Initiated Degradation of 2-Amino-2-methyl-1-propanol (AMP)

| Parameter | Finding | Computational Method | Reference |

|---|---|---|---|

| Primary Reaction Pathway | H-abstraction from the –CH2– group (>70%) | M06-2X/aug-cc-pVTZ | nih.govwhiterose.ac.uk |

| Calculated Rate Coefficient (k) at 298 K | ~3.6 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | M06-2X/aug-cc-pVTZ | nih.gov |

| Experimental Rate Coefficient (k) at 300 K | (2.8 ± 0.5) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Experimental Measurement | nih.gov |

| Energy Barrier for –OH Abstraction | ~10 kJ mol⁻¹ | M06-2X/aug-cc-pVTZ | whiterose.ac.uk |

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.com For a flexible molecule like (2R)-1-(Methylamino)-2-propanol, which has several rotatable bonds, a multitude of conformations are possible, each with a different energy.

Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers. numberanalytics.com Theoretical conformational analysis of similar small molecules, such as 2,2-dimethylpropane-1,3-diamine, has shown that staggered conformations are energy minima, while eclipsed conformations represent energy maxima. mdpi.com For this diamine, the anti-anti-conformation, where the two amino groups are farthest apart, was identified as the global minimum on the potential energy surface. mdpi.com However, in the solid state, other conformations like anti-gauche may be adopted due to intermolecular interactions. mdpi.com

In the case of propanol (B110389) isomers, it has been observed that the conformation can be influenced by the environment. For instance, n-propanol molecules in a pure liquid prefer a trans-OH conformation, and this preference is enhanced in a dilute aqueous solution. researchgate.net For this compound, the presence of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom is expected to be a key factor in determining the preferred conformation, likely favoring a gauche-like arrangement to facilitate this interaction. The stereochemistry at the C2 carbon is fixed as (R), and computational studies can predict how this chirality influences the conformational preferences of the rest of the molecule.

Table 2: General Principles of Conformational Analysis for Alkanolamines

| Conformation Type | Description | Relative Energy | Governing Factors |

|---|---|---|---|

| Staggered (Anti) | Substituents are at a 180° dihedral angle, minimizing steric hindrance. | Minimum | Steric Repulsion |

| Staggered (Gauche) | Substituents are at a 60° dihedral angle. | Local Minimum | Steric Repulsion vs. Intramolecular Interactions (e.g., Hydrogen Bonding) |

| Eclipsed | Substituents are aligned, maximizing steric hindrance. | Maximum | Torsional Strain |

Reaction Mechanism Elucidation and Transition State Analysis in Catalysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species such as transition states that are difficult to observe experimentally. This is particularly relevant in catalysis, where a detailed understanding of the mechanism can lead to the design of more efficient catalysts.

While specific catalytic mechanisms involving this compound are not detailed in the provided search results, studies on related systems illustrate the approach. For example, computational studies on the reactions of propanol with radicals have been performed at high levels of theory (e.g., CCSD(T)/CBS//M06-2X/cc-pVTZ) to map out the potential energy surface, identify transition states, and calculate reaction rate coefficients. researchgate.net

In the context of catalysis, amino alcohols like this compound can act as ligands for metal centers. Computational studies can model the coordination of the ligand to the metal and elucidate the subsequent steps in a catalytic cycle. Furthermore, studies on catalyst poisoning, for instance by dimethylamine (B145610) in Ziegler-Natta polymerization, use DFT to analyze the interaction between the amine and the catalyst components. mdpi.comnih.gov These calculations can determine the binding energies and the activation barriers for the deactivation pathways, explaining the inhibitory effects observed experimentally. mdpi.comnih.gov

For a hypothetical reaction catalyzed by a complex of this compound, computational analysis would involve:

Geometry Optimization: Determining the structures of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that reactants, products, and intermediates are true minima (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

Energy Calculations: To determine the activation energies and reaction enthalpies, providing a quantitative picture of the reaction profile.

These computational steps provide a comprehensive understanding of the reaction mechanism at a molecular level.

Analytical Research Techniques for Characterization and Enantiopurity Assessment

Chromatographic Methods for Enantioseparation

Chromatographic techniques are paramount for the separation of enantiomers, allowing for the quantification of each in a mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the enantioseparation of chiral compounds. eijppr.commz-at.de This is typically achieved through two main approaches: the use of chiral stationary phases (CSPs) or the derivatization of the analyte with a chiral reagent.

Chiral Stationary Phases (CSPs):

CSPs are the most direct method for separating enantiomers. eijppr.com These phases are composed of a chiral selector immobilized on a solid support, typically silica (B1680970) gel. bgb-analytik.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. eijppr.combgb-analytik.com The choice of CSP is crucial and often requires screening of various phases to achieve optimal separation. bgb-analytik.com

Commonly used CSPs for the separation of amines and alcohols include:

Pirkle-type phases: These are based on π-electron acceptor or π-electron donor moieties. For a compound like (2R)-1-(Methylamino)-2-propanol, which contains both an amino group (potential π-donor) and a hydroxyl group, a hybrid CSP with both π-acceptor and π-donor characteristics, such as the Whelk-O 1, could be effective. eijppr.com

Polysaccharide-based phases: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely successful for a broad range of chiral separations. nih.gov These phases operate through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. eijppr.com

Protein-based phases: Immobilized proteins like ovomucoid can also serve as CSPs, offering unique selectivity based on the specific binding interactions with the analyte. mz-at.de

The mobile phase composition, typically a mixture of a hydrocarbon and an alcohol like isopropanol, is a critical parameter that is optimized to achieve the desired separation. hplc.eu The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage for purity determinations. hplc.eu

Chiral Derivatization:

An alternative to using a CSP is to derivatize the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. juniperpublishers.comsigmaaldrich.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column. juniperpublishers.com

For this compound, the primary amino group is a suitable site for derivatization. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or fluorescent CDAs can be used. juniperpublishers.comresearchgate.net The resulting diastereomeric derivatives can then be separated and quantified, often with high sensitivity if a fluorescent tag is incorporated. researchgate.net

A successful separation is characterized by a good resolution (R > 1.5) between the peaks corresponding to the two enantiomers. juniperpublishers.com The accuracy of the method can be validated by determining parameters like the limit of detection (LOD) and limit of quantification (LOQ). juniperpublishers.com

| Method | Stationary Phase | Principle | Applicability to this compound |

|---|---|---|---|

| Direct Method | Chiral Stationary Phase (e.g., Pirkle-type, Polysaccharide-based) | Forms transient diastereomeric complexes with enantiomers, leading to differential retention. eijppr.combgb-analytik.com | The amino and hydroxyl groups can interact with the CSP. |

| Indirect Method | Achiral Stationary Phase (e.g., C18) | Enantiomers are derivatized with a chiral agent to form diastereomers, which are then separated. juniperpublishers.com | The primary amino group is a suitable site for derivatization. |

Capillary Electrokinetic Chromatography (CEKC), also known as Micellar Electrokinetic Capillary Chromatography (MEKC), is a high-efficiency separation technique that can be applied to both charged and neutral analytes. core.ac.ukijpsonline.com It combines the principles of electrophoresis and chromatography. core.ac.uk

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles. core.ac.ukijpsonline.com These micelles act as a pseudo-stationary phase. The separation of enantiomers is based on their differential partitioning between the aqueous buffer (mobile phase) and the micelles. core.ac.uk Chiral selectors, such as cyclodextrins, can be added to the buffer to enhance enantiomeric resolution.

MEKC offers several advantages, including high efficiency, speed, and low consumption of sample and reagents. core.ac.uk It is a valuable alternative and complementary technique to HPLC for the analysis of chiral compounds. nih.gov

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would provide information about the number of different types of protons and their neighboring environments. The chemical shifts and splitting patterns of the signals for the methyl, methylene, methine, hydroxyl, and amino protons would be characteristic of the compound's structure. docbrown.info For instance, the methyl group attached to the chiral center would appear as a doublet due to coupling with the adjacent methine proton.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the four carbon atoms in the molecule, confirming the carbon skeleton. researchgate.net

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. ucalgary.ca A broad band in the region of 3200-3400 cm⁻¹ would indicate the presence of the hydrogen-bonded O-H group of the alcohol. ucalgary.cadocbrown.info The N-H stretching vibration of the secondary amine would appear as a single, somewhat broad band around 3300-3500 cm⁻¹. ucalgary.ca C-H stretching vibrations for the alkyl groups would be observed around 2850-2960 cm⁻¹. docbrown.info

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 89. nih.gov A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 90 would likely be seen in techniques like electrospray ionization (ESI). Common fragmentation pathways would include the loss of a water molecule (H₂O) or a methylamino group (CH₃NH₂). docbrown.info

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for CH₃, CH₂, CH, OH, and NH protons with characteristic chemical shifts and splitting patterns. docbrown.info |

| ¹³C NMR | Four distinct signals corresponding to the four carbon atoms in the molecule. researchgate.net |

| IR | Broad O-H stretch (~3200-3400 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), and C-H stretches (~2850-2960 cm⁻¹). ucalgary.cadocbrown.info |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 89 and/or [M+H]⁺ at m/z 90, with characteristic fragmentation patterns. nih.gov |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid and for establishing the absolute configuration of a chiral molecule. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of the atoms. wikipedia.org

For this compound, a successful single-crystal X-ray diffraction analysis would unequivocally confirm the connectivity of the atoms and the R configuration at the chiral center. wikipedia.orgvedantu.com This technique provides unambiguous proof of the compound's stereochemistry.

Optical Purity Determination (e.g., Enantiomeric Excess (ee) Measurement)

The enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% represents a racemic mixture. wikipedia.org

The enantiomeric excess can be calculated from the mole fractions (F) of the R and S enantiomers using the following formula:

ee (%) = |FR - FS| x 100

Alternatively, if the specific rotation of the pure enantiomer is known, the optical purity, which is often used interchangeably with enantiomeric excess, can be determined by measuring the optical rotation of the sample. wikipedia.orgmasterorganicchemistry.com

Chromatographic methods, particularly HPLC with a chiral stationary phase, are the most common and accurate techniques for determining the enantiomeric excess. nih.gov By separating the enantiomers, the relative peak areas in the chromatogram can be used to calculate the proportion of each enantiomer and thus the ee.

Q & A

Q. What are the standard laboratory methods for synthesizing (2R)-1-(methylamino)-2-propanol?

The compound is commonly synthesized via reduction of its ester precursor, Ethyl (2R)-2-(methylamino)propanoate. This involves using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under reflux. The reaction requires strict moisture control to prevent side reactions. Post-reduction, the product is purified via vacuum distillation or column chromatography. Confirmation of structure and purity is achieved through NMR and mass spectrometry .

Q. How is the stereochemical integrity of this compound maintained during synthesis?

Chiral starting materials or chiral catalysts are employed to preserve stereochemistry. For example, using (R)-configured precursors (e.g., (2R)-2-(methylamino)propanoic acid) ensures retention of configuration. Reaction conditions (e.g., low temperature, inert atmosphere) minimize racemization. Polarimetry and chiral HPLC validate enantiomeric excess (>98% in optimized protocols) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methylamino (–NHCH₃) and hydroxyl (–OH) groups.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (C₄H₁₁NO; 89.14 g/mol).

- IR Spectroscopy : Identifies N–H (3300–3500 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches.

- Chiral HPLC : Distinguishes enantiomers using columns like Chiralpak AD-H .

Advanced Research Questions

Q. How do reaction conditions influence the yield and enantioselectivity of this compound in asymmetric synthesis?

Catalytic systems such as BINAP-ruthenium complexes enhance enantioselectivity in hydrogenation reactions. Solvent polarity (e.g., ethanol vs. dichloromethane) impacts transition-state stabilization. For instance, protic solvents improve hydrogen bonding with the amino group, increasing selectivity. Kinetic studies reveal that temperatures below 0°C favor higher enantiomeric excess (ee >95%) but reduce reaction rates .

Q. What mechanisms explain contradictory data in the oxidation behavior of this compound?

Discrepancies arise from competing oxidation pathways:

- Primary pathway : Oxidation of the hydroxyl group to a ketone (yielding (2R)-1-(methylamino)-2-propanone) using CrO₃ in acidic conditions.

- Secondary pathway : Degradation of the methylamino group under strong oxidative conditions (e.g., KMnO₄), forming ammonia and propanoic acid derivatives. Contradictions in literature data often stem from variations in oxidant strength, pH, and reaction time .

Q. How can computational chemistry guide the optimization of this compound synthesis?

Density functional theory (DFT) calculations predict transition-state energies for stereoselective steps. For example, modeling the reduction of Ethyl (2R)-2-(methylamino)propanoate identifies steric hindrance at the chiral center as a critical factor. Molecular dynamics simulations also optimize solvent-catalyst interactions, reducing byproduct formation by 20–30% in silico .

Q. What strategies resolve solubility challenges in aqueous reaction systems involving this compound?

- Co-solvents : Adding DMSO or acetone (10–20% v/v) improves miscibility.

- pH adjustment : Buffering at pH 6–8 (using phosphate or Tris buffers) stabilizes the zwitterionic form.

- Surfactants : Nonionic surfactants (e.g., Tween-80) enhance solubility in biphasic systems. These methods are critical for enzymatic studies or bioconjugation applications .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

Variations (32–34°C vs. 28–30°C) arise from:

- Purity differences : Impurities like unreacted precursor or solvents lower the observed mp.

- Polymorphism : Crystallization conditions (e.g., cooling rate) affect crystal packing.

- Hygroscopicity : Absorption of moisture during handling alters thermal properties. Strict drying protocols and differential scanning calorimetry (DSC) mitigate these issues .

Q. How do conflicting bioactivity results for this compound derivatives align with structural modifications?

- Steric effects : Bulky substituents (e.g., adamantyl groups) reduce binding affinity to target enzymes.

- Electronic effects : Electron-withdrawing groups (e.g., –CF₃) enhance hydrogen-bonding interactions. Contradictory IC₅₀ values in kinase inhibition assays often reflect subtle changes in substituent positioning or solvation .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?

- Process analytical technology (PAT) : Real-time monitoring via inline FTIR tracks reaction progress.

- Quality by Design (QbD) : Design of experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading).

- Flow chemistry : Microreactors improve heat/mass transfer, achieving >90% yield in continuous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.